molecular formula C21H23NO B3552194 N-2-adamantyl-1-naphthamide

N-2-adamantyl-1-naphthamide

Cat. No.: B3552194
M. Wt: 305.4 g/mol
InChI Key: WHKNOSBUAZUCIT-UHFFFAOYSA-N
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Description

N-2-Adamantyl-1-naphthamide is a synthetic organic compound combining a naphthamide moiety with a 2-adamantyl group. Such hybrids are often explored in medicinal chemistry for their pharmacokinetic profiles, such as enhanced blood-brain barrier penetration or enzyme inhibition .

Properties

IUPAC Name

N-(2-adamantyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-21(19-7-3-5-15-4-1-2-6-18(15)19)22-20-16-9-13-8-14(11-16)12-17(20)10-13/h1-7,13-14,16-17,20H,8-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKNOSBUAZUCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related adamantyl derivatives and naphthamide analogs. Below is a detailed analysis supported by empirical data:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
N-2-Adamantyl-1-naphthamide C₂₁H₂₃NO* ~297.42* Not reported Combines rigid adamantane with aromatic naphthamide; potential CNS activity.
N-(1-Adamantyl)acetamide C₁₂H₁₉NO 193.29 148–149 Smaller adamantyl derivative; high melting point due to symmetry.
N-(2-Hydroxyphenyl)-1-naphthamide C₁₇H₁₃NO₂ 263.29 Not reported Hydroxyl group enhances solubility; used in polymer or dye synthesis.
N-(1-Adamantyl)-2-(dimethylamino)acetamide C₁₅H₂₄N₂O 248.37 Not reported Tertiary amine group may improve bioavailability; neuroactive potential.
N-(1,1'-Biphenyl)-2-yl acetamide C₁₄H₁₃NO 211.26 Not reported Biphenyl group increases steric bulk; used in material science.

*Estimated based on structural analogs.

Key Findings:

Structural Rigidity vs. Flexibility: Adamantyl derivatives (e.g., N-(1-Adamantyl)acetamide) exhibit higher melting points (148–149°C) compared to non-adamantyl analogs, attributed to their rigid, cage-like structure . This compound likely shares this thermal stability but may have a lower melting point than its 1-adamantyl isomer due to reduced symmetry. Naphthamide-containing compounds (e.g., N-(2-hydroxyphenyl)-1-naphthamide) prioritize aromatic interactions over rigidity, leading to variable solubility .

Functional Group Impact: The hydroxyl group in N-(2-hydroxyphenyl)-1-naphthamide improves aqueous solubility, whereas adamantyl groups enhance lipid solubility, favoring blood-brain barrier penetration . Tertiary amines (e.g., in N-(1-Adamantyl)-2-(dimethylamino)acetamide) may increase basicity and binding to biological targets like ion channels .

Applications :

  • Medicinal Chemistry : Adamantyl-naphthamide hybrids are hypothesized to target neurological disorders, leveraging both lipophilic and aromatic properties .
  • Material Science : Biphenyl-acetamide derivatives (e.g., N-(1,1'-biphenyl)-2-yl acetamide) are utilized in liquid crystals or polymers due to planar aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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